molecular formula C19H18N2S B4659779 N-(4-ethylphenyl)-N'-1-naphthylthiourea

N-(4-ethylphenyl)-N'-1-naphthylthiourea

Cat. No.: B4659779
M. Wt: 306.4 g/mol
InChI Key: RZXOTLPWRSYKHT-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-N'-1-naphthylthiourea is a synthetic thiourea derivative of high interest in chemical and pharmaceutical research. Thiourea derivatives are extensively studied for their diverse biological activities, which may include antimicrobial, antioxidant, and anticancer properties, making them valuable scaffolds in the discovery of new therapeutic agents . Researchers also utilize this class of compounds as versatile intermediates or building blocks in organic synthesis, particularly for constructing important heterocyclic systems such as 1,3-thiazoles, pyrimidines, and 1,3-quinazolines . Its mechanism of action in biological systems is often attributed to the thiocarbonyl group, which can interact with enzymes or receptors. The structure featuring naphthyl and ethylphenyl substituents suggests potential for investigation in material science and as a ligand in coordination chemistry. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. REFERENCES: The general biological and synthetic applications mentioned for thiourea derivatives are supported by scientific literature . Specific data for this exact compound ( properties) should be confirmed by the supplier.

Properties

IUPAC Name

1-(4-ethylphenyl)-3-naphthalen-1-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2S/c1-2-14-10-12-16(13-11-14)20-19(22)21-18-9-5-7-15-6-3-4-8-17(15)18/h3-13H,2H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXOTLPWRSYKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Planarity and Dihedral Angles

  • N-(4-Chlorobutanoyl)-N'-(2-fluorophenyl)thiourea (): The dihedral angles between the thiourea moiety and aromatic rings range from 74.78° to 82.3°, influenced by steric and electronic effects of the 2-fluorophenyl group.
  • 1-Benzoyl-3-(4-n-butylphenyl)thiourea (): Non-planar conformation with specific dihedral angles attributed to the benzoyl group. The target’s naphthyl group may further reduce planarity, affecting intermolecular interactions .

Substituent Bulk and Hydrophobicity

  • N-(4-tert-Butylbenzyl)-N'-[...]thiourea (): The tert-butyl group enhances hydrophobicity and steric shielding. Comparatively, the 4-ethylphenyl group in the target compound offers moderate hydrophobicity with less steric bulk .
  • N-(4-Ethoxyphenyl)-N'-ethylthiourea (): The ethoxy group introduces polarity, contrasting with the purely hydrophobic ethyl group in the target’s 4-ethylphenyl substituent .

Physical and Spectroscopic Properties

Melting Points

  • N-(4-Ethoxyphenyl)-N'-ethylthiourea : Melts at 112°C, influenced by the ethoxy group’s polarity .
  • N-(4-tert-Butylbenzyl)-N'-[...]thiourea : Lower melting point (102°C), likely due to reduced crystallinity from the tert-butyl group .
  • Target Compound : The naphthyl group’s rigidity may increase melting points compared to phenyl analogs, though precise data are unavailable.

Spectroscopic Features

  • 1H NMR : In , aromatic protons resonate at δ 7.38–6.73 ppm, while thiourea NH signals appear as broad singlets (δ 6.18–5.53 ppm). The target’s naphthyl protons are expected downfield-shifted due to deshielding .
  • IR Spectroscopy : Thiourea C=S stretches (~1540 cm⁻¹) and N-H stretches (~3433 cm⁻¹) are consistent across derivatives .

Hydrogen Bonding and Crystallographic Features

Hydrogen bonding governs crystal packing and stability:

  • N-(4-Chlorobutanoyl)-N'-(2-fluorophenyl)thiourea (): Intramolecular N-H···O and intermolecular N-H···S bonds form infinite chains. The target’s naphthyl group may disrupt such networks, favoring π-π stacking .
  • 1-Benzoyl-3-(4-n-butylphenyl)thiourea (): Dihedral angles and hydrogen bonds stabilize a non-planar conformation. The target’s bulkier substituents could lead to distinct packing motifs .

Data Table: Comparative Analysis of Thiourea Derivatives

Compound Name Key Substituents Melting Point (°C) Yield (%) Notable Features References
N-(4-Ethylphenyl)-N'-1-naphthylthiourea 4-ethylphenyl, 1-naphthyl Not reported Not reported Hypothesized steric hindrance -
N-(4-tert-Butylbenzyl)-N'-[...]thiourea tert-butyl, methoxy 102 82 High hydrophobicity
1-Benzoyl-3-(4-n-butylphenyl)thiourea benzoyl, n-butylphenyl Not reported Not reported Non-planar conformation
N-(4-Chlorobutanoyl)-N'-(2-fluorophenyl)thiourea chlorobutanoyl, 2-fluorophenyl 138–142* 83 Intermolecular H-bonding networks
N-(4-Ethoxyphenyl)-N'-ethylthiourea 4-ethoxyphenyl, ethyl 112 Not reported Polarity from ethoxy group

*Converted from 411.7–415.5 K.

Q & A

Q. What are the recommended synthetic routes for N-(4-ethylphenyl)-N'-1-naphthylthiourea, and what critical reaction parameters must be controlled?

The synthesis typically involves reacting 4-ethylphenyl isothiocyanate with 1-naphthylamine under anhydrous conditions. Critical parameters include:

  • Solvent selection : Use dry tetrahydrofuran (THF) or dichloromethane to minimize side reactions.
  • Temperature control : Maintain 0–5°C during coupling to prevent decomposition.
  • Stoichiometry : A 1:1 molar ratio ensures optimal yield (excess amine can lead to byproducts). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product. This methodology aligns with multi-step thiourea syntheses described for structurally similar compounds .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Employ a combination of analytical techniques:

  • HPLC : Use a C18 column with acetonitrile/water (70:30 v/v) to assess purity (>98%).
  • NMR spectroscopy : Confirm NH proton resonance (δ 9.2–10.1 ppm) and aromatic proton integration.
  • Mass spectrometry : Compare observed molecular ion ([M+H]⁺) with theoretical molecular weight (e.g., 337.45 g/mol). For absolute confirmation, single-crystal X-ray diffraction (as demonstrated for analogous thioureas) provides definitive structural validation .

Q. What preliminary biological screening approaches are suitable for evaluating this compound?

Prioritize assays based on thiourea derivatives' known activities:

  • Enzyme inhibition : Test against kinases or phosphatases using fluorogenic substrates.
  • Antimicrobial activity : Perform MIC assays against Gram-positive/negative bacteria.
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls like 1,3-diphenylthiourea for benchmarking .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory bioactivity data observed for thiourea derivatives in different assay systems?

Address discrepancies via:

  • Assay standardization : Control pH, temperature, and solvent (DMSO concentration ≤1%).
  • Cellular vs. cell-free systems : Compare results to identify membrane permeability issues.
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins.
  • Metabolite profiling : Use LC-MS to detect degradation products in biological matrices .

Q. What analytical techniques are recommended for detecting trace impurities in this compound, particularly regioisomers?

Advanced chromatographic methods include:

  • UPLC-MS/MS : Employ a phenyl-hexyl column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile.
  • Ion mobility spectrometry : Differentiate isomers based on collision cross-section differences.
  • 2D NMR (HSQC, NOESY) : Resolve positional ambiguities in aromatic substituents .

Q. How does the electronic configuration of substituents influence the hydrogen-bonding capacity of this compound in crystal packing?

The ethyl group’s electron-donating nature reduces the thiourea moiety’s H-bond donor strength, while the naphthyl group’s planar structure facilitates π-π stacking. Techniques to assess this include:

  • Hirshfeld surface analysis : Quantify H-bond contributions (e.g., % contacts from CrystalExplorer).
  • DFT calculations : Compare electrostatic potential maps of substituted vs. unsubstituted analogs. Such studies are critical for designing co-crystals with enhanced solubility .

Q. What safety protocols are critical when handling this compound given structural alerts in related thioureas?

Key precautions include:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Waste disposal : Neutralize residues with 10% sodium bicarbonate before disposal. Refer to OSHA guidelines for thiourea derivatives, which recommend a TWA limit of 0.5 mg/m³ .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate bioactivity results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀).
  • Synthetic Optimization : Replace traditional column chromatography with preparative HPLC for higher recovery of polar byproducts.
  • Structural Analogues : Compare with N-(4-chlorophenyl)-N'-1-naphthylthiourea to assess halogen effects on bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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